(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

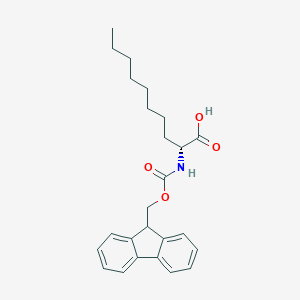

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as Fmoc-octyl-D-Gly-OH, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This interaction protects the amine group from unwanted reactions during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . Once the peptide synthesis is complete, the compound is rapidly removed by a base .

Pharmacokinetics

The pharmacokinetics of the compound are largely determined by its role in peptide synthesis. As a protecting group, it is introduced at the beginning of the synthesis process and removed at the end . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are closely tied to the peptide it is protecting.

Result of Action

The result of the compound’s action is the successful synthesis of peptides . By protecting the amine group, it prevents unwanted reactions that could interfere with peptide formation . After its removal, the resulting peptide is left intact .

Action Environment

The action of the compound is influenced by the conditions of the peptide synthesis process. For example, the compound is stable under the basic conditions used for its removal . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and pH .

Actividad Biológica

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, commonly referred to as Fmoc-decanoic acid, is a compound that has garnered attention in biochemical research for its potential applications in drug development and molecular imaging. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C25H31NO4 and a molecular weight of 401.53 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C25H31NO4 |

| Molecular Weight | 401.53 g/mol |

| CAS Number | 220497-96-1 |

| Log P | 1.7 |

| Solubility | High |

The biological activity of this compound is primarily attributed to its role as a peptide coupling agent. It facilitates the formation of peptide bonds between amino acids, which is crucial in peptide synthesis. This property makes it valuable in the development of peptide-based therapeutics.

Pharmacokinetics

Research indicates that Fmoc-decanoic acid exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Distribution : Limited blood-brain barrier permeability, indicating potential for localized therapeutic effects without central nervous system side effects.

- Metabolism : Involves enzymatic hydrolysis leading to the release of the decanoic acid moiety, which can influence metabolic pathways.

Case Studies

- Peptide Synthesis : A study demonstrated the efficacy of Fmoc-decanoic acid in synthesizing neuropeptide analogs that show enhanced binding affinity to G-protein coupled receptors (GPCRs). This suggests potential applications in treating neurological disorders.

- Molecular Imaging : Another investigation explored the use of Fmoc-decanoic acid derivatives in MRI imaging for Alzheimer’s disease. The derivatives were able to selectively bind to amyloid plaques, enhancing imaging contrast and providing insights into disease progression.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- In Vitro Studies : Compounds derived from Fmoc-decanoic acid were shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

- In Vivo Studies : Animal models treated with Fmoc-decanoic acid derivatives exhibited reduced tumor growth rates compared to controls, indicating its therapeutic potential in oncology.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLSLHVRMSYPT-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.